REACTION_SMILES
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[CH2:1]=[CH:2][C:3]#[N:4].[CH2:24]1[N:25]2[CH2:26][CH2:27][N:28]([CH2:29][CH2:30]2)[CH2:31]1.[CH3:10][O:11][c:12]1[cH:13][c:14]([CH:22]=[O:23])[cH:15][c:16]([O:17][CH3:18])[c:19]1[O:20][CH3:21].[CH3:54][OH:55].[CH3:5][O:6][CH2:7][O:8][CH3:9].[CH:32]([O:33][CH3:34])=[O:35].[OH:36][CH:37]([C:38]([C:39]#[N:40])=[CH2:41])[c:42]1[cH:43][c:44]([O:52][CH3:53])[c:45]([O:50][CH3:51])[c:46]([O:48][CH3:49])[cH:47]1>>[CH2:7]([O:8][CH3:9])[C:38](=[CH:37][c:42]1[cH:43][c:44]([O:52][CH3:53])[c:45]([O:50][CH3:51])[c:46]([O:48][CH3:49])[cH:47]1)[C:39]#[N:40]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CN2CCN1CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC=O
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Name
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C=C(C#N)C(O)c1cc(OC)c(OC)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C#N)C(O)c1cc(OC)c(OC)c(OC)c1
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Name
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Type
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product
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Smiles
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COCC(C#N)=Cc1cc(OC)c(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |